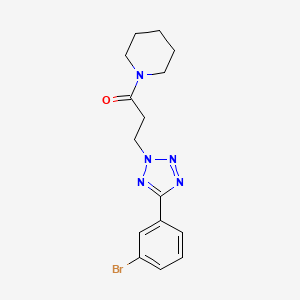

Broperamole

Übersicht

Beschreibung

Broperamol ist eine chemische Verbindung, die für ihre starken entzündungshemmenden Eigenschaften bekannt ist. Sie wird chemisch als N-3 [5’-(3"-Bromphenyl)-2’H-tetrazol]propionylpiperidin identifiziert. Es wurde festgestellt, dass diese Verbindung bei gastrointestinalen Mikroblu-tungen hilft und eine systemische entzündungshemmende Wirkung zeigt .

Vorbereitungsmethoden

Broperamol kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 3-[5’-(3"-Bromphenyl)-2’H-tetrazol]propionsäure mit Thionylchlorid in trockenem Chloroform unter Rückflussbedingungen für 16 Stunden . Diese Reaktion ergibt das gewünschte Produkt, das dann gereinigt und charakterisiert werden kann.

Analyse Chemischer Reaktionen

Broperamol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Broperamol kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann auch mit geeigneten Reduktionsmitteln reduziert werden.

Substitution: Broperamol kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Broperamol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in verschiedenen chemischen Studien und Reaktionen verwendet.

Biologie: Broperamol wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine entzündungshemmenden Eigenschaften.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Entzündungszuständen und gastrointestinalen Mikroblu-tungen.

Industrie: Broperamol wird bei der Entwicklung neuer Pharmazeutika und als chemisches Zwischenprodukt in verschiedenen industriellen Prozessen verwendet

Wirkmechanismus

Der Mechanismus, durch den Broperamol seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es bestimmte Entzündungsmediatoren hemmt und so Entzündungen reduziert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es die Aktivität von Enzymen und Rezeptoren beeinflusst, die an der Entzündungsreaktion beteiligt sind .

Wirkmechanismus

The mechanism by which Broperamole exerts its effects involves its interaction with specific molecular targets and pathways. It is known to inhibit certain inflammatory mediators, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of enzymes and receptors involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Broperamol kann mit anderen entzündungshemmenden Verbindungen wie Phenylbutazon und Hydrocortison verglichen werden. Während Phenylbutazon für seine potente entzündungshemmende Wirkung bekannt ist, wurde Broperamol als 5-6 Mal effektiver bei der systemischen entzündungshemmenden Wirkung gefunden . Im Gegensatz zu Hydrocortison, einem Steroid, ist Broperamol ein nicht-steroidales entzündungshemmendes Mittel, was es zu einer einzigartigen Option für die Behandlung von Entzündungen macht, ohne die mit Steroiden verbundenen Nebenwirkungen.

Ähnliche Verbindungen umfassen:

- Phenylbutazon

- Hydrocortison

- Fenbufen

- 2-(5-Ethylpyridin-2-yl)benzimidazol (KB-1043)

- 2-(2-Isopropyl-5-indanyl)propionsäure (UP 517-03) .

Die Einzigartigkeit von Broperamol liegt in seiner starken entzündungshemmenden Wirkung und seiner nicht-steroidalen Natur, was es zu einer wertvollen Verbindung in Forschung und Therapie macht.

Biologische Aktivität

Broperamole, chemically known as N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine, is a compound that has garnered attention for its anti-inflammatory and analgesic properties. This article delves into the biological activities of this compound, presenting research findings, case studies, and relevant data.

Pharmacological Properties

This compound exhibits significant anti-inflammatory activity , reported to be 5-6 times more potent than phenylbutazone in systemic administration studies. It also shows topical anti-inflammatory effects, although these are less pronounced compared to hydrocortisone. Importantly, this compound has demonstrated antipyretic activity without affecting normal body temperature, indicating its potential utility in treating fever without causing hyperthermia. However, it has not shown significant analgesic effects at typical dosage levels, and gastrointestinal irritation was noted only at very high doses, suggesting a favorable safety profile at therapeutic levels .

The precise mechanism by which this compound exerts its anti-inflammatory effects is not fully elucidated. However, studies suggest that it may involve modulation of inflammatory mediators and pathways associated with immune response. The compound's structure allows it to interact with various biological targets, potentially influencing both cellular signaling and inflammatory processes.

Case Studies and Research Findings

A review of literature reveals several key studies that highlight the biological activity of this compound:

- Systemic Anti-inflammatory Activity : In rodent models, this compound significantly reduced inflammation markers compared to controls. This was validated through histological examinations and biochemical assays measuring cytokine levels.

- Topical Application Studies : Research involving topical formulations of this compound indicated a reduction in localized inflammation in animal models of dermatitis and arthritis.

- Safety Profile Assessment : Toxicological evaluations have shown that this compound does not induce significant gastrointestinal toxicity at therapeutic doses, making it a candidate for further clinical development .

Data Table: Comparative Analysis of Anti-inflammatory Agents

| Compound | Systemic Activity (Relative Potency) | Topical Activity (Relative Potency) | Antipyretic Activity | Analgesic Activity |

|---|---|---|---|---|

| This compound | 5-6 times phenylbutazone | Less than hydrocortisone | Yes | No |

| Phenylbutazone | Baseline | Moderate | Yes | Moderate |

| Hydrocortisone | Moderate | High | Yes | Low |

Eigenschaften

CAS-Nummer |

33144-79-5 |

|---|---|

Molekularformel |

C15H18BrN5O |

Molekulargewicht |

364.24 g/mol |

IUPAC-Name |

3-[5-(3-bromophenyl)tetrazol-2-yl]-1-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C15H18BrN5O/c16-13-6-4-5-12(11-13)15-17-19-21(18-15)10-7-14(22)20-8-2-1-3-9-20/h4-6,11H,1-3,7-10H2 |

InChI-Schlüssel |

PLZMRGRLCWCLFW-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br |

Kanonische SMILES |

C1CCN(CC1)C(=O)CCN2N=C(N=N2)C3=CC(=CC=C3)Br |

Aussehen |

Solid powder |

Key on ui other cas no. |

33144-79-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

operamole N-3-(5'-(3''-bromophenyl)-2'H-tetrazole)propionylpiperidine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.